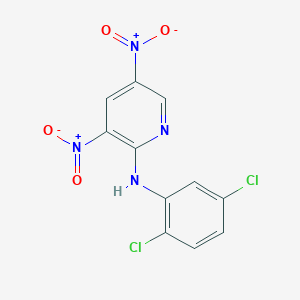

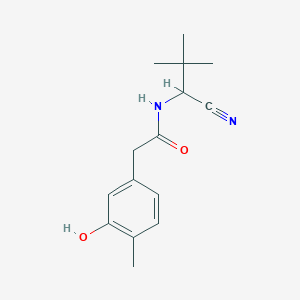

![molecular formula C22H26N2O B2946194 N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide CAS No. 726144-61-2](/img/structure/B2946194.png)

N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide” is a chemical compound with a molecular formula of C24H37NO . It is a derivative of adamantane, a type of compound known for its high reactivity and potential for various applications .

Synthesis Analysis

The synthesis of adamantane derivatives involves various methods. One such method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . Another approach involves the Chan–Lam reaction, which is a copper(II)-catalyzed reaction of amines with arylboronic acids .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the adamantane fragment. The adamantane fragment is known for its unique cage-like structure, which contributes to the compound’s unique properties .Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The specific chemical reactions that “this compound” undergoes would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the compound has a molecular weight of 355.557 Da .Mécanisme D'action

Target of Action

Adamantane derivatives are known to interact with various biological targets, including proteins and enzymes, due to their unique structure and properties .

Mode of Action

Adamantane derivatives are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating enzymatic activity .

Biochemical Pathways

Adamantane derivatives can influence various biochemical processes, including signal transduction, metabolic pathways, and cellular homeostasis .

Pharmacokinetics

Adamantane derivatives are generally known for their lipophilic nature, which can influence their absorption and distribution within the body .

Result of Action

Adamantane derivatives can induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular functions .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of adamantane derivatives .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide in lab experiments is its specificity for the glutamate receptor, which allows researchers to study the receptor's role in various physiological and pathological processes. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Orientations Futures

There are several future directions for the study of N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide, including:

1. Development of novel this compound analogs with improved pharmacological properties.

2. Investigation of the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's.

3. Study of the interaction between this compound and other neurotransmitter systems.

4. Development of new methods for delivering this compound to the brain.

5. Investigation of the long-term effects of this compound on synaptic plasticity and cognitive function.

Conclusion:

In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound modulates the activity of the glutamate receptor, which is involved in various physiological and pathological processes. This compound has been shown to have a variety of biochemical and physiological effects, including enhancing synaptic plasticity and improving cognitive function. While this compound has some limitations, there are several future directions for the study of this compound, including the development of novel analogs and investigation of its role in neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide involves the reaction of 1-adamantanamine with 3-bromopropiophenone to form 1-(adamantan-1-yl)ethyl-3-bromopropiophenone, which is then treated with sodium cyanide to produce this compound. The purity of this compound can be improved by recrystallization from ethanol.

Applications De Recherche Scientifique

N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide has been widely used in scientific research as a tool to study the glutamate receptor and its role in various physiological and pathological processes. This compound has been shown to modulate the activity of both metabotropic and ionotropic glutamate receptors, which are involved in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

Propriétés

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-2-cyano-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-15(22-11-17-7-18(12-22)9-19(8-17)13-22)24-21(25)20(14-23)10-16-5-3-2-4-6-16/h2-6,10,15,17-19H,7-9,11-13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWWBERJUGVXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(=CC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

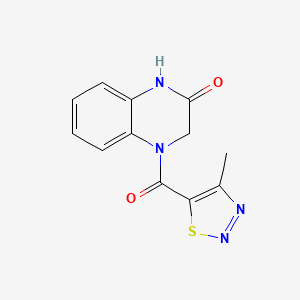

![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2946111.png)

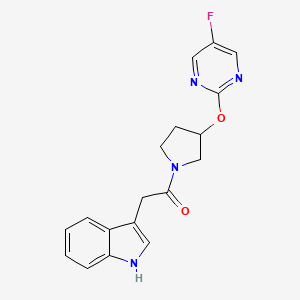

![N-(naphthalen-1-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2946118.png)

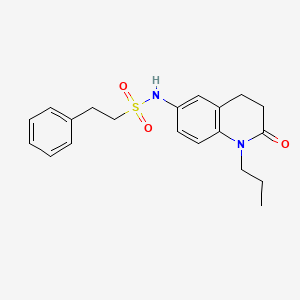

![2-[(Oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2946123.png)

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2946125.png)

![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)

![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2946134.png)